Cas no 898792-08-0 (2-(cyclohexanecarbonyl)benzonitrile)

2-(cyclohexanecarbonyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 2-(cyclohexanecarbonyl)benzonitrile
- 2-CYANOPHENYL CYCLOHEXYL KETONE
- KB-170221
- MFCD03841342
- 2-CYANOPHENYLCYCLOHEXYLKETONE
- AKOS016019936
- 898792-08-0
- DTXSID60642586
-
- MDL: MFCD03841342
- Inchi: InChI=1S/C14H15NO/c15-10-12-8-4-5-9-13(12)14(16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2
- InChI Key: CMKDXXFUHQRPIQ-UHFFFAOYSA-N
- SMILES: C1CCC(CC1)C(=O)C2=CC=CC=C2C#N
Computed Properties
- Exact Mass: 213.11500
- Monoisotopic Mass: 213.115364102Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 2
- Complexity: 295
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 40.9Ų
Experimental Properties
- PSA: 40.86000
- LogP: 3.32128
2-(cyclohexanecarbonyl)benzonitrile Security Information
2-(cyclohexanecarbonyl)benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-(cyclohexanecarbonyl)benzonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 204159-1g |
2-cyanophenyl cyclohexyl ketone |
898792-08-0 | 97% | 1g |
£483.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649449-1g |
2-(Cyclohexanecarbonyl)benzonitrile |
898792-08-0 | 98% | 1g |
¥6898.00 | 2024-04-26 | |
A2B Chem LLC | AH87899-2g |
2-cyanophenyl cyclohexyl ketone |
898792-08-0 | 97% | 2g |
$984.00 | 2024-04-19 | |
Fluorochem | 204159-2g |
2-cyanophenyl cyclohexyl ketone |
898792-08-0 | 97% | 2g |
£847.00 | 2022-03-01 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649449-5g |
2-(Cyclohexanecarbonyl)benzonitrile |
898792-08-0 | 98% | 5g |
¥25042.00 | 2024-04-26 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1649449-2g |
2-(Cyclohexanecarbonyl)benzonitrile |
898792-08-0 | 98% | 2g |
¥12106.00 | 2024-04-26 | |
Fluorochem | 204159-5g |
2-cyanophenyl cyclohexyl ketone |
898792-08-0 | 97% | 5g |
£1753.00 | 2022-03-01 | |
A2B Chem LLC | AH87899-5g |
2-cyanophenyl cyclohexyl ketone |
898792-08-0 | 97% | 5g |
$1989.00 | 2024-04-19 | |
A2B Chem LLC | AH87899-1g |
2-cyanophenyl cyclohexyl ketone |
898792-08-0 | 97% | 1g |
$581.00 | 2024-04-19 |
2-(cyclohexanecarbonyl)benzonitrile Related Literature
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Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
Additional information on 2-(cyclohexanecarbonyl)benzonitrile
Introduction to 2-(cyclohexanecarbonyl)benzonitrile (CAS No. 898792-08-0)
2-(cyclohexanecarbonyl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 898792-08-0, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a benzonitrile core functionalized with a cyclohexanecarbonyl group, has garnered attention due to its versatile structural properties and potential applications in medicinal chemistry.
The structural motif of 2-(cyclohexanecarbonyl)benzonitrile consists of a benzene ring substituted with a nitrile group at the para position and an acylated cyclohexyl moiety at the ortho position. This configuration imparts unique electronic and steric characteristics, making it a valuable scaffold for designing novel bioactive molecules. The cyclohexanecarbonyl group not only enhances the lipophilicity of the compound but also provides a site for further chemical modification, enabling the synthesis of derivatives with tailored pharmacological properties.
In recent years, the interest in 2-(cyclohexanecarbonyl)benzonitrile has been fueled by its potential role in the development of therapeutic agents. The benzonitrile moiety is known to exhibit various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Furthermore, the cyclohexanecarbonyl group can serve as a pharmacophore, contributing to the binding affinity and selectivity of drug candidates. This dual functionality makes 2-(cyclohexanecarbonyl)benzonitrile an attractive building block for medicinal chemists seeking to develop innovative treatments.
Recent studies have highlighted the compound's significance in drug discovery. For instance, researchers have explored its derivatives as inhibitors of enzymes involved in cancer progression. The structural features of 2-(cyclohexanecarbonyl)benzonitrile allow for the design of molecules that can modulate key signaling pathways, such as those involving kinases and transcription factors. Preliminary in vitro experiments have demonstrated promising results, suggesting that this compound may have therapeutic potential in oncology.
Another area where 2-(cyclohexanecarbonyl)benzonitrile has shown promise is in the development of neuroprotective agents. The benzonitrile group is known to interact with central nervous system (CNS) receptors, making it a candidate for treating neurological disorders. Additionally, the cyclohexanecarbonyl moiety can be modified to enhance blood-brain barrier penetration, which is crucial for CNS drug delivery. Ongoing research is focused on optimizing the structure-activity relationships (SARs) of this compound to develop more effective neuropharmacological agents.
The synthesis of 2-(cyclohexanecarbonyl)benzonitrile involves multi-step organic reactions that highlight its synthetic utility. Common synthetic routes include acylation of benzonitrile derivatives followed by cyclization or condensation reactions with cyclohexanone derivatives. These methods showcase the compound's versatility as a synthetic intermediate, allowing access to a wide range of structurally diverse molecules.
In conclusion, 2-(cyclohexanecarbonyl)benzonitrile (CAS No. 898792-08-0) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable tool for developing novel therapeutic agents. As research continues to uncover new applications for this molecule, its importance in medicinal chemistry is likely to grow further.
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